
2,3-Bis(4-bromophenyl)-6-fluoroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(4-bromophenyl)-6-fluoroquinoxaline is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two bromophenyl groups and a fluorine atom attached to a quinoxaline core, making it a subject of interest for researchers in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(4-bromophenyl)-6-fluoroquinoxaline typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzil with 6-fluoro-1,2-diaminobenzene under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the quinoxaline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Bis(4-bromophenyl)-6-fluoroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The quinoxaline core can participate in redox reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form larger, more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Coupling Reactions: Catalysts like palladium acetate (Pd(OAc)2) and ligands such as triphenylphosphine (PPh3) in solvents like toluene or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce extended aromatic systems.
Applications De Recherche Scientifique
2,3-Bis(4-bromophenyl)-6-fluoroquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.
Industry: The compound is used in the production of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Mécanisme D'action
The mechanism of action of 2,3-Bis(4-bromophenyl)-6-fluoroquinoxaline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can also participate in electron transfer processes, making it useful in electronic applications.
Comparaison Avec Des Composés Similaires
- 2,3-Bis(4-bromophenyl)fumaronitrile
- 2,3-Bis(4-methoxyphenyl)quinoxaline
- 2,3-Bis(4-chloro-3-nitrophenyl)quinoxaline
Comparison: Compared to these similar compounds, 2,3-Bis(4-bromophenyl)-6-fluoroquinoxaline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and advanced materials.
Propriétés
Numéro CAS |
169565-90-6 |
|---|---|
Formule moléculaire |
C20H11Br2FN2 |
Poids moléculaire |
458.1 g/mol |
Nom IUPAC |
2,3-bis(4-bromophenyl)-6-fluoroquinoxaline |
InChI |
InChI=1S/C20H11Br2FN2/c21-14-5-1-12(2-6-14)19-20(13-3-7-15(22)8-4-13)25-18-11-16(23)9-10-17(18)24-19/h1-11H |
Clé InChI |
PWZPQZROXLEBME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)F)N=C2C4=CC=C(C=C4)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-Chlorohexyl)sulfanyl]-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B12547217.png)
![(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol](/img/structure/B12547223.png)
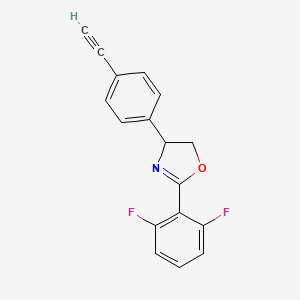
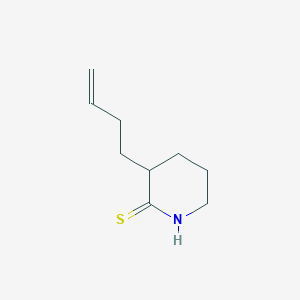

![(2R)-2-acetamido-4-methylpentanoic acid;(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B12547251.png)
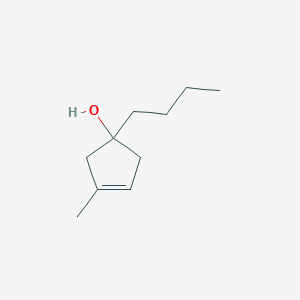

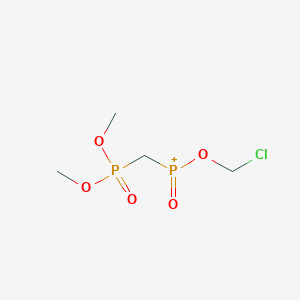
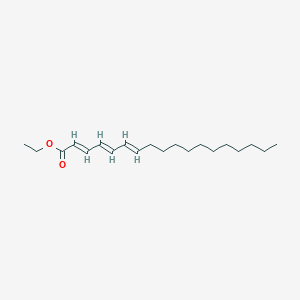

![4-[(Oct-7-en-1-yl)oxy]phenyl 4-(octyloxy)benzoate](/img/structure/B12547281.png)

![1-Benzyl-4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine](/img/structure/B12547293.png)
